molecular formula C16H15Cl2NO2S B2637215 (E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide CAS No. 1089603-03-1

(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide

Cat. No.: B2637215
CAS No.: 1089603-03-1
M. Wt: 356.26
InChI Key: SUGILNKJFFXBJM-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide is a chemical compound characterized by the presence of chlorophenyl groups and an ethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide typically involves the reaction of 4-chlorobenzaldehyde with 3-chloroacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with sulfonamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual chlorophenyl groups and ethenesulfonamide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2S/c1-12(14-3-2-4-16(18)11-14)19-22(20,21)10-9-13-5-7-15(17)8-6-13/h2-12,19H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGILNKJFFXBJM-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=CC=C1)Cl)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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